ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate
Overview
Description
Ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a benzodioxole ring, a nitro group, and a thiazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Nitro Group: Nitration of the benzodioxole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Thiazole Ring: The thiazole ring is synthesized via a condensation reaction between a thioamide and an α-haloketone.
Coupling Reactions: The final step involves coupling the benzodioxole and thiazole intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
Ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The nitro group and thiazole ring play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl Carbonochloridate: Similar in structure but with a chloridocarbonate group instead of the thiazole ring.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents, such as 2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles.
Uniqueness
Ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate is unique due to its combination of a benzodioxole ring, nitro group, and thiazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl [(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O7S2/c1-2-21-14(18)25-13-15-8(12(17)24-13)3-7-4-10-11(23-6-22-10)5-9(7)16(19)20/h3-5H,2,6H2,1H3/b8-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLIBOSMWAUBEK-BAQGIRSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)SC1=NC(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)SC1=N/C(=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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